molecular formula C12H26O B8308080 2-Propyl-1-nonanol

2-Propyl-1-nonanol

Cat. No.: B8308080
M. Wt: 186.33 g/mol
InChI Key: HCILTAHXZXLTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1-nonanol is a branched-chain nonanol isomer that holds significant value as a chemical intermediate and reference standard in industrial and academic research. As a high-molecular-weight alcohol, it is of particular interest for applications in organic synthesis, where it may serve as a precursor for the development of specialty esters, plasticizers, and surfactants. Its branched structure can influence physical properties such as viscosity, boiling point, and solubility, making it a subject of study in materials science and formulation chemistry. Researchers also utilize this compound and its analogs in the creation of deep eutectic solvents, a class of green solvents with applications in extraction and separation processes . This product is strictly for professional laboratory use. This compound is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2-propylnonan-1-ol

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-10-12(11-13)9-4-2/h12-13H,3-11H2,1-2H3

InChI Key

HCILTAHXZXLTAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCC)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Propyl-1-nonanol (inferred properties) with structurally related alcohols and ethers from the evidence:

Property This compound (Inferred) 2-Propyl-1-heptanol 1-Nonanol 2-Propoxy-1-propanol
Molecular Formula C₁₂H₂₆O C₁₀H₂₂O C₉H₂₀O C₆H₁₄O₂
Molecular Weight (g/mol) ~186.34 158.28 144.26 118.17
Appearance Likely clear oil Clear colorless oil Liquid (typical for C₉ alcohols) Liquid (ether-alcohol hybrid)
Solubility Low in polar solvents Slight in chloroform, ethyl acetate Lower than branched analogs Higher in polar solvents (ether group)
Applications Surfactants, synthesis intermediates Organic synthesis Fragrances, solvents Solvents, glycol ether applications

Key Findings:

Branching vs. Linear Chains: 2-Propyl-1-heptanol (branched C₁₀) has a lower molecular weight and reduced solubility compared to linear 1-Nonanol (C₉). Branching disrupts molecular packing, lowering melting points and altering solubility . this compound (branched C₁₂) would likely follow this trend, with even lower volatility than 2-Propyl-1-heptanol due to increased chain length.

Functional Group Impact: 2-Propoxy-1-propanol (C₆ ether-alcohol) demonstrates higher solubility in polar solvents compared to purely aliphatic alcohols due to its ether oxygen, which enhances hydrogen bonding with water . This contrasts with this compound, whose hydrophobic branched chain limits polar interactions.

Synthetic Utility: Branched alcohols like 2-Propyl-1-heptanol are favored in specialized organic reactions where steric hindrance is advantageous, while linear alcohols like 1-Nonanol are more common in bulk applications like plasticizers .

Preparation Methods

Aldol Condensation of Aldehydes

The reaction begins with the base-catalyzed aldol condensation of pentanal (valeraldehyde) to form 2-propyl-2-heptenal. Sodium hydroxide (2–5 wt.%) is typically used at 90–130°C under reflux conditions. Key parameters include:

ParameterValueSource
Temperature90–130°C
Catalyst Concentration2–5 wt.% NaOH
Reaction Time2–4 hours
Conversion Efficiency>90% n-pentanal

The cross-condensation of n-pentanal with 2-methylbutanal is minimized due to the 15-fold faster self-condensation rate of n-pentanal, ensuring 80–95% selectivity for 2-propyl-2-heptenal.

Hydrogenation of Aldol Product

The unsaturated aldehyde (2-propyl-2-heptenal) is hydrogenated to this compound using Raney nickel or palladium catalysts. Conditions include:

ParameterValueSource
Pressure500–1000 psia H₂
Temperature80–100°C
Catalyst Loading5–10 wt.% Raney Ni
Yield69–85%

Post-hydrogenation distillation isolates this compound with >95% purity, while unreacted aldehydes and byproducts are recycled.

Oxo Synthesis (Hydroformylation of Olefins)

Oxo synthesis involves hydroformylation of C₈ olefins derived from butene dimerization, followed by hydrogenation.

Olefin Preparation

Butene dimers (e.g., diisobutylene) are produced via acid-catalyzed dimerization:

2 C₄H₈H₃PO₄C₈H₁₆(7080% yield)[7]\text{2 C₄H₈} \xrightarrow{\text{H₃PO₄}} \text{C₈H₁₆} \quad (70–80\% \text{ yield})

Hydroformylation

The olefin reacts with syngas (CO/H₂) under rhodium or cobalt catalysis:

C₈H₁₆+CO+H₂RhC₉H₁₈O(6075% selectivity)[12]\text{C₈H₁₆} + \text{CO} + \text{H₂} \xrightarrow{\text{Rh}} \text{C₉H₁₈O} \quad (60–75\% \text{ selectivity})

Hydrogenation to Alcohol

The resulting aldehyde is hydrogenated to this compound using Cu-Cr or Ni catalysts at 150–200°C and 200–300 bar. This method produces mixed isomers, necessitating fractional distillation for purification.

Reduction of Esters

Esters such as ethyl nonanoate are reduced to this compound via catalytic hydrogenation or sodium/ethanol systems.

Sodium-Ethanol Reduction

Ethyl nonanoate reacts with sodium in ethanol under reflux:

CH₃(CH₂)₇COOEt+4Na+3EtOHCH₃(CH₂)₈CH₂OH+NaOEt(6570% yield)[2]\text{CH₃(CH₂)₇COOEt} + 4 \text{Na} + 3 \text{EtOH} \rightarrow \text{CH₃(CH₂)₈CH₂OH} + \text{NaOEt} \quad (65–70\% \text{ yield})

High-Pressure Catalytic Hydrogenation

Palladium or platinum catalysts enable direct hydrogenation of esters at 100–150°C and 50–100 bar H₂, achieving >80% conversion.

Comparative Analysis of Methods

MethodYieldPurityCost EfficiencyScalability
Guerbet Reaction69–85%>95%HighIndustrial
Oxo Synthesis60–75%85–90%ModerateLarge-scale
Ester Reduction65–80%90–95%LowLab-scale

The Guerbet reaction is favored for industrial production due to its robust yields and compatibility with continuous reactors. Oxo synthesis offers feedstock flexibility but requires costly syngas infrastructure. Ester reduction is limited to niche applications due to stoichiometric reagent use.

Emerging Techniques and Optimization

Recent patents highlight advancements in catalyst design:

  • Zeolite-Supported Catalysts : Improve aldol condensation selectivity to >98% at 110°C.

  • Bimetallic Pd-Fe Catalysts : Enhance hydrogenation rates by 40% compared to Raney Ni.

  • Flow Reactors : Reduce reaction times from hours to minutes by optimizing mass transfer .

Q & A

Q. What are the standard synthetic pathways for 2-propyl-1-nonanol, and how can purity be validated post-synthesis?

  • Methodological Answer : Common synthetic routes include catalytic hydrogenation of corresponding aldehydes or Grignard reactions with appropriate alkyl halides. Post-synthesis, purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify branching and hydroxyl group positioning. Reference standards (e.g., CAS-registered compounds) must be sourced from accredited suppliers to ensure traceability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (-OH) and alkyl group vibrations. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For chromatographic separation, reverse-phase HPLC with a C18 column and UV detection (210 nm) is recommended. Differential scanning calorimetry (DSC) can assess thermal stability, while refractive index measurements align with purity benchmarks from CRC Handbook data .

Q. How should researchers design experiments to quantify this compound in complex matrices?

  • Methodological Answer : Use internal standard calibration with deuterated analogs (e.g., d₃-2-propyl-1-nonanol) to minimize matrix effects. Liquid-liquid extraction (LLE) with ethyl acetate or chloroform optimizes recovery rates. Quantify via GC-MS in selected ion monitoring (SIM) mode, targeting unique fragment ions (e.g., m/z 158 for molecular ion [M+H]⁺). Validate methods per ICH guidelines, including recovery (90–110%) and precision (RSD <5%) .

Advanced Research Questions

Q. How can contradictory solubility or stability data for this compound be resolved in cross-study comparisons?

  • Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or impurity profiles. Conduct systematic reproducibility studies under controlled conditions (e.g., 25°C, inert atmosphere). Apply principal component analysis (PCA) to identify outlier datasets. Cross-reference with empirical phase diagrams and consult NIST Chemistry WebBook for thermodynamic consistency checks (e.g., ΔvapH values) .

Q. What experimental parameters should be optimized to enhance the yield of this compound in catalytic hydrogenation?

  • Methodological Answer : Key parameters include catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction temperature (60–80°C). Monitor progress via in-situ FTIR to detect aldehyde intermediate consumption. Use response surface methodology (RSM) to model interactions between variables. Post-reaction, employ fractional distillation under reduced pressure to isolate the product, ensuring minimal thermal degradation .

Q. What computational strategies are suitable for predicting the environmental fate or biodegradation pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and alkyl groups, predicting oxidation susceptibility. Molecular dynamics (MD) simulations can model aqueous solubility and partition coefficients (log P). Validate predictions against experimental biodegradation data (e.g., OECD 301D tests) and environmental monitoring studies from peer-reviewed literature .

Q. How can researchers identify and mitigate interference from degradation products during long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products (e.g., ketones from oxidation). Use orthogonal methods like thin-layer chromatography (TLC) to confirm non-volatile byproducts. For mitigation, optimize storage conditions (e.g., refrigeration at 4°C in amber vials) and incorporate antioxidants (e.g., BHT) if compatible with downstream applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.